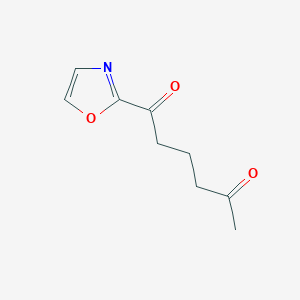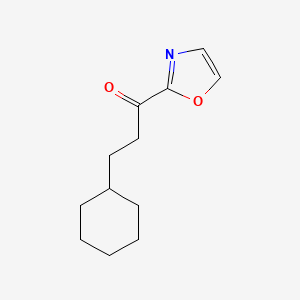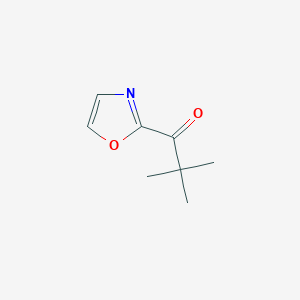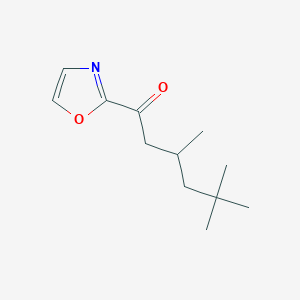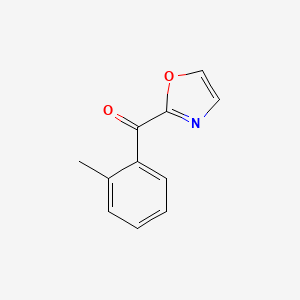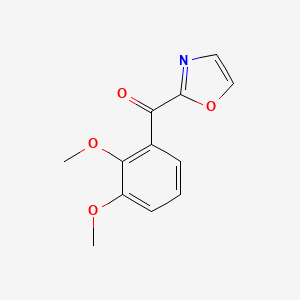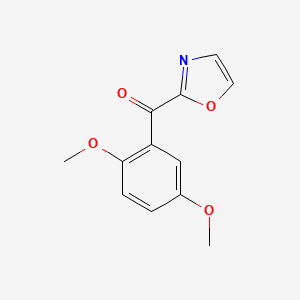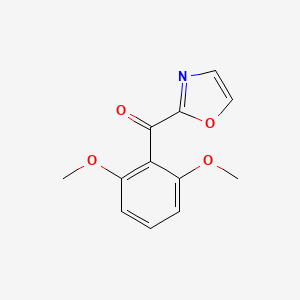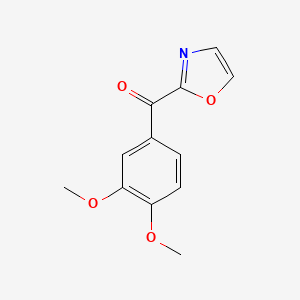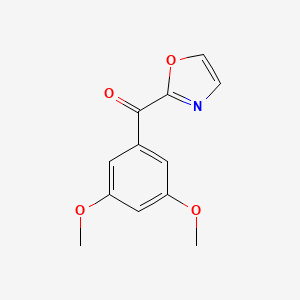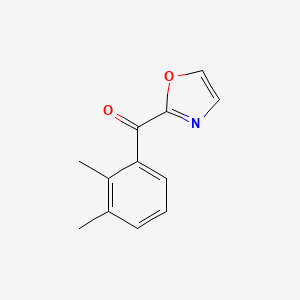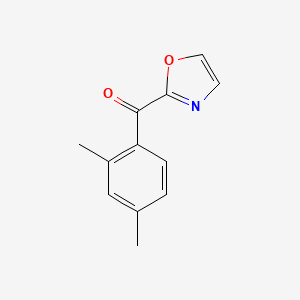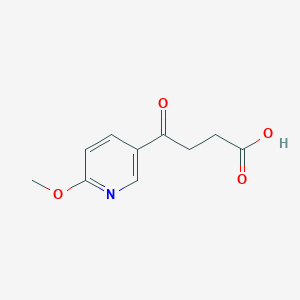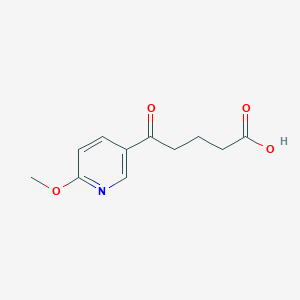
4'-Azetidinomethyl-2,4-difluorobenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of ADMF is C17H15F2NO . It is a benzophenone derivative that contains a four-membered ring, azetidine.Physical And Chemical Properties Analysis
ADMF has a molecular weight of 287.30 g/mol . It has a computed XLogP3-AA value of 3.4, indicating its lipophilicity . It has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count . It has 4 rotatable bonds . Its exact mass and monoisotopic mass are 287.11217043 g/mol . Its topological polar surface area is 20.3 Ų . It has 20 heavy atoms . Its complexity, computed by Cactvs, is 372 .Applications De Recherche Scientifique
Biochemical Applications
- UDP-Glucuronosyltransferase Enzyme Study : 4-Azido-2-hydroxybenzoic acid, a derivative of benzoic acid similar to 4'-Azetidinomethyl-2,4-difluorobenzophenone, was utilized to identify the phenol binding site of UDP-glucuronosyltransferases (UGTs), which are significant in drug metabolism (Xiong et al., 2006).
Medicinal Chemistry Applications
Antitumor Agents : A study on 3-phenoxy-1,4-diarylazetidin-2-ones, a class related to 4'-Azetidinomethyl-2,4-difluorobenzophenone, revealed potent antiproliferative compounds targeting tubulin in cancer cells, suggesting their potential as antitumor agents (Greene et al., 2016).
Inhibitors of Human Leukocyte Elastase : Compounds like 3,3-diethyl-1-[(benzylamino)carbonyl]-2-azetidinone, closely related to 4'-Azetidinomethyl-2,4-difluorobenzophenone, have been explored for their potential in inhibiting human leukocyte elastase, which is relevant in treating lung damage (Hagmann et al., 1993).
Material Science Applications
Light-stabilized Azo Dyes : The study of azo dyes containing 2,4-dihydroxybenzophenone, a compound structurally similar to 4'-Azetidinomethyl-2,4-difluorobenzophenone, showed the effects of ultraviolet absorbers on the fastness properties of these dyes (Rajagopal & Seshadri, 1988).
Synthesis of Sulfonated Poly(ether ether ketone) : In the field of polymer science, bisphenol monomers containing 4,4'-difluorobenzophenone have been used in the synthesis of new polymers with applications in fuel cell technology (Li et al., 2009).
Cytotoxicity in Cancer Research : Research on 1,3,4-trisubstituted 2-azetidinones, which are structurally related to 4'-Azetidinomethyl-2,4-difluorobenzophenone, has shown anticancer effects, particularly in the context of specific azetidinone derivatives (Veinberg et al., 2003).
Propriétés
IUPAC Name |
[4-(azetidin-1-ylmethyl)phenyl]-(2,4-difluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO/c18-14-6-7-15(16(19)10-14)17(21)13-4-2-12(3-5-13)11-20-8-1-9-20/h2-7,10H,1,8-9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZKRMONXNTWHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642826 |
Source


|
| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(2,4-difluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Azetidinomethyl-2,4-difluorobenzophenone | |
CAS RN |
898757-03-4 |
Source


|
| Record name | Methanone, [4-(1-azetidinylmethyl)phenyl](2,4-difluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(2,4-difluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

